Propan-2-yl propan-2-ylcarbamate
Description
Contextualization within Carbamate (B1207046) Chemistry
Propan-2-yl propan-2-ylcarbamate, also known by the synonym diisopropyl carbamate, belongs to the broad class of organic compounds known as carbamates. Carbamates are characterized by the presence of a carbamate functional group, which is an ester of carbamic acid. nih.govprepchem.com This functional group, with the general structure R₂NC(O)OR', is a hybrid of an amide and an ester, lending it a unique set of chemical and physical properties. nih.gov
The reactivity and stability of carbamates are influenced by the nature of the substituents on the nitrogen and oxygen atoms. In the case of this compound, the presence of two isopropyl (propan-2-yl) groups introduces significant steric hindrance around the carbamate core. This steric bulk can profoundly impact the compound's reactivity, solubility, and intermolecular interactions.
Carbamates, in general, are of significant interest in various fields of chemistry. They are widely utilized as protecting groups for amines in organic synthesis, owing to their stability under a range of reaction conditions and the relative ease of their cleavage. nih.gov Furthermore, the carbamate moiety is a key structural feature in many biologically active molecules, including pharmaceuticals and agrochemicals. nih.govchemicalbook.com For instance, several insecticides function through the inhibition of the enzyme acetylcholinesterase by a carbamate group. chemicalbook.com The versatility of carbamate chemistry allows for the fine-tuning of a molecule's properties by varying the substituents, making them a valuable tool for chemists.
Historical Overview of its Chemical Study and Development
A specific, detailed historical account of the chemical study and development of this compound is not extensively documented in mainstream chemical literature. Its journey is therefore best understood within the broader context of the development of synthetic methodologies for carbamates.
The synthesis of carbamates has been an area of active research for over a century. Early methods often involved the reaction of an alcohol with phosgene (B1210022) to form a chloroformate, which was then reacted with an amine. This two-step process, while effective, involves the use of highly toxic phosgene.
Over the years, numerous alternative and safer methods for carbamate synthesis have been developed. These include:
Reaction of isocyanates with alcohols: This is a common and efficient method for preparing N-monosubstituted carbamates.
From carbamoyl (B1232498) chlorides: N,N-disubstituted carbamoyl chlorides, such as N,N-diisopropylcarbamoyl chloride, can react with alcohols to form the corresponding carbamates. nih.gov
Reductive carbonylation of nitro compounds: This method involves the reaction of a nitro compound with carbon monoxide and an alcohol in the presence of a catalyst.
Urea (B33335) alcoholysis: The reaction of a urea with an alcohol can also yield a carbamate, often with the elimination of ammonia (B1221849) or an amine.
The synthesis of this compound would likely employ a method suitable for a di-substituted carbamate, such as the reaction of diisopropylamine (B44863) with a suitable carbonyl source or the reaction of N,N-diisopropylcarbamoyl chloride with isopropanol (B130326). The lack of extensive historical data on this specific compound suggests it may not have been a primary target in early carbamate research, which often focused on simpler or more biologically active derivatives.
Significance and Emerging Research Directions in Contemporary Organic Chemistry
While this compound itself has not been the subject of extensive research, its structure suggests several potential areas of significance and emerging research directions in contemporary organic chemistry.
Potential as a Bulky Protecting Group: The two isopropyl groups confer significant steric hindrance. This property could be exploited in the development of highly selective protecting groups for amines. In complex multi-step syntheses, a bulky protecting group can shield a reactive site from unwanted side reactions, allowing for greater control over the synthetic outcome. Research could focus on the conditions for its introduction and cleavage, aiming for orthogonality with other common protecting groups.
Probing Steric Effects in Reaction Mechanisms: The well-defined steric environment of this compound makes it an interesting candidate for mechanistic studies. By comparing its reactivity to less hindered carbamates, researchers can gain valuable insights into the role of steric effects in various chemical transformations, such as hydrolysis, transesterification, and thermal decomposition.
Precursor for Novel Ligands and Materials: The carbamate functionality can be a precursor to other functional groups. The diisopropylamino moiety, in particular, is found in various ligands used in coordination chemistry and catalysis. Research could explore the transformation of this compound into novel ligands with unique steric and electronic properties. Furthermore, the incorporation of bulky carbamates into polymers could lead to materials with interesting physical properties, such as altered solubility, thermal stability, or gas permeability.
Analogue for Medicinal Chemistry Studies: Although this compound itself may not possess significant biological activity, it can serve as a valuable negative control or a scaffold for the synthesis of more complex molecules in medicinal chemistry research. By systematically modifying its structure, chemists can probe the structure-activity relationships of related, more potent compounds.
Chemical Compound Information
| Compound Name |
| This compound |
| Diisopropyl carbamate |
| Isopropyl alcohol |
| Diisopropylamine |
| N,N-Diisopropylcarbamoyl chloride |
| Phosgene |
| Isocyanate |
| Urea |
| Acetylcholinesterase |
Data on a Structurally Related Compound: Ethyl N,N-diisopropylcarbamate
Due to the limited availability of specific experimental data for this compound, the following table presents data for a closely related compound, ethyl N,N-diisopropylcarbamate, to provide an indication of the expected physical and chemical properties.
| Property | Value (for Ethyl N,N-diisopropylcarbamate) | Reference |
| Molecular Formula | C₉H₁₉NO₂ | nih.gov |
| Molecular Weight | 173.25 g/mol | nih.gov |
| CAS Number | 20652-39-5 | nih.gov |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available |
Structure
3D Structure
Properties
CAS No. |
35707-64-3 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
propan-2-yl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)8-7(9)10-6(3)4/h5-6H,1-4H3,(H,8,9) |
InChI Key |
MVUUAIHDSOOJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Propan 2 Yl Propan 2 Ylcarbamate
Classical Approaches to Carbamate (B1207046) Synthesis
Traditional methods for synthesizing carbamates have been well-established for many years. These approaches often involve the use of highly reactive and hazardous reagents to achieve the desired transformation.
Phosgene-Dependent Routes and Their Derivatives
Historically, phosgene (B1210022) (COCl₂) and its derivatives, such as chloroformates, have been cornerstone reagents for the industrial production of carbamates. nih.gov The high reactivity of these compounds allows for efficient carbamate formation. The general reaction involves the treatment of an alcohol with phosgene to form a chloroformate, which is then reacted with an amine to yield the carbamate. nih.govresearchgate.net
However, the extreme toxicity of phosgene has driven the development of alternative, safer methods. nih.govresearchgate.net The use of phosgene is associated with significant safety hazards, necessitating stringent handling protocols to prevent accidental exposure. nih.govacs.org
Phosgene-Free Synthesis: Carbonylation, Transesterification, and Urea-Based Strategies
In response to the dangers of phosgene, several phosgene-free synthetic strategies have been developed. These methods offer safer and more environmentally friendly alternatives for carbamate synthesis.
Carbonylation: This approach involves the reaction of amines with a source of carbon monoxide, often in the presence of an oxidizing agent and a catalyst. nih.gov Another variation utilizes carbon dioxide as the C1 source. The reaction of an amine with CO₂ forms a carbamic acid intermediate, which can then be alkylated to produce the desired carbamate. nih.govacs.orgorganic-chemistry.orggoogle.comgoogle.compsu.edu This method is attractive due to the abundance and low cost of carbon dioxide. psu.edu
Transesterification: This method involves the exchange of the alkoxy group of a starting carbamate with a different alcohol. rsc.orgrsc.org For the synthesis of propan-2-yl propan-2-ylcarbamate, a readily available carbamate, such as methyl carbamate, could be reacted with isopropanol (B130326) in the presence of a suitable catalyst. rsc.orgacs.org The reaction is typically driven to completion by removing the lower-boiling alcohol byproduct. The reactivity of the carbonyl carbon in a carbamate is lower than in an ester, often necessitating the use of catalysts or elevated temperatures. rsc.org
Urea-Based Strategies: Urea (B33335) can serve as a non-toxic carbonyl source for carbamate synthesis. rsc.orgorganic-chemistry.org In this method, urea is reacted with an alcohol in the presence of a catalyst to produce a carbamate, with ammonia (B1221849) as a byproduct. organic-chemistry.orgorganic-chemistry.org This approach avoids the use of hazardous reagents and is considered an environmentally benign route. organic-chemistry.org
Advanced and Sustainable Synthetic Strategies for this compound
Recent research has focused on developing more efficient, selective, and sustainable methods for carbamate synthesis. These advanced strategies often employ novel catalytic systems and process technologies.
Catalytic Systems for Enhanced Efficiency and Selectivity
A variety of catalytic systems have been investigated to improve the efficiency and selectivity of carbamate synthesis. For urea-based methods, catalysts such as a mixture of TiO₂–Cr₂O₃/SiO₂ have been shown to be effective, allowing for high yields of N-substituted carbamates. rsc.org In transesterification reactions, alkoxide catalysts are commonly used to facilitate the nucleophilic attack on the carbamate's carbonyl carbon. rsc.org The choice of catalyst can significantly influence the reaction rate and product yield.
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for streamlined multi-step syntheses. nih.govbeilstein-journals.org Continuous flow processes have been successfully applied to carbamate synthesis. acs.orgacs.org For instance, a continuous-flow method for synthesizing carbamates from amines, carbon dioxide, and alkyl halides has been developed, demonstrating good yields and the ability to control byproduct formation by adjusting parameters like CO₂ flow rate. acs.orgacs.org These techniques are particularly beneficial when dealing with hazardous intermediates, as they are generated and consumed in situ, minimizing their accumulation. nih.gov
Chemo-Enzymatic and Biocatalytic Methodologies
Biocatalysis provides a green and highly selective alternative for chemical synthesis. nih.gov Enzymes, such as lipases and esterases, have been employed in the synthesis of carbamates. nih.govbohrium.comunimi.it For example, immobilized lipase (B570770) B from Candida antarctica (CALB) has been used as a robust catalyst in chemo-enzymatic flow processes to produce carbamates. bohrium.comunimi.itunimi.it These enzymatic methods can be conducted in aqueous media or green solvents, further enhancing their sustainability. nih.govbohrium.comunimi.it The promiscuous aminolysis activity of certain esterases has also been harnessed for the efficient synthesis of carbamates from amines and carbonates in water, achieving high yields. nih.gov
Mechanistic Investigations of this compound Formation
Detailed mechanistic studies specifically for the formation of this compound are not extensively documented in publicly available literature. However, the mechanism can be inferred from studies of similar carbamate syntheses involving secondary amines and alcohols.
In the case of using a carbamoyl (B1232498) chloride, the mechanism is a nucleophilic acyl substitution. The alcohol (isopropanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diisopropylcarbamoyl chloride. This is followed by the elimination of a chloride ion. chemguide.co.uk
Reaction Kinetics and Thermodynamic Analysis
Reaction Kinetics: The rate of carbamate formation is influenced by several factors including the nucleophilicity of the amine and the alcohol, the concentration of reactants, temperature, and the presence of a catalyst. In the reaction involving CO2, the formation of the carbamic acid intermediate is generally fast. The subsequent esterification step is often the rate-determining step. For sterically hindered secondary amines like diisopropylamine (B44863) and secondary alcohols like isopropanol, the reaction rates are expected to be lower compared to primary, less hindered counterparts due to steric hindrance. utwente.nl The reaction of CO2 with tertiary amines follows a different mechanism and is generally slower than with primary and secondary amines. acs.org
A study on the synthesis of various carbamates from n-hexylamine, CO2, and different alcohols provides some insight into the reactivity of isopropanol in such reactions. The following data was reported for the reaction catalyzed by Cs2CO3 at 200°C and 2.5 MPa of CO2 for 24 hours.
| Alcohol | Amine Conversion (%) | Carbamate Selectivity (%) | Urea Selectivity (%) | Carbamate Yield (%) |
|---|---|---|---|---|
| Propan-2-ol | 44 | 43 | 57 | 19 |
Data sourced from a study on the green synthesis of carbamates. acs.org
Identification and Characterization of Reaction Intermediates
The primary intermediate in the synthesis of this compound from diisopropylamine, CO2, and isopropanol is the corresponding carbamic acid, diisopropylcarbamic acid. This intermediate is formed by the nucleophilic attack of the amine on the carbon atom of carbon dioxide. Carbamic acids are generally unstable and exist in equilibrium with the starting amine and CO2. ntnu.no
In the reaction involving diisopropylcarbamoyl chloride and isopropanol, a tetrahedral intermediate is formed after the nucleophilic attack of the alcohol on the carbonyl carbon of the carbamoyl chloride. This intermediate then collapses, eliminating a chloride ion to form the final carbamate product. chemguide.co.uk
Spectroscopic techniques are crucial for the identification of such transient species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR can be used to observe the formation of the carbamate carbonyl carbon, which would have a characteristic chemical shift. For instance, the carbonyl carbon in ethyl N,N-di(propan-2-yl)carbamate appears at a specific chemical shift. nih.gov The protons on the isopropyl groups attached to the nitrogen and the oxygen would also show distinct signals in 1H NMR.
Infrared (IR) Spectroscopy: The formation of the carbamate can be monitored by the appearance of a strong absorption band for the C=O stretching vibration, typically in the region of 1700-1680 cm-1. nih.gov
Mass Spectrometry (MS): The final product, this compound, can be identified by its molecular ion peak in the mass spectrum. Fragmentation patterns can further confirm the structure. The GC-MS of the analogous ethyl diisopropylcarbamate is available and shows characteristic fragmentation. nih.gov
Stereochemical Control and Regioselectivity in Synthesis
Stereochemical Control: Since this compound itself is not chiral, stereochemical control is not a factor in its direct synthesis unless chiral starting materials are used to introduce stereocenters elsewhere in the molecule. However, in the broader context of carbamate synthesis, if a chiral secondary alcohol were used instead of isopropanol, the reaction could potentially proceed with stereoselectivity. For instance, in reactions involving a Mitsunobu-type mechanism for carbamate formation from secondary carbamic acids and alcohols, an inversion of stereochemistry at the alcohol's chiral center is observed, suggesting an SN2 displacement. utwente.nl
Regioselectivity: Regioselectivity becomes relevant when there are multiple reactive sites in the starting materials. In the synthesis of this compound from diisopropylamine and isopropanol, the reaction is highly regioselective. The nucleophilic nitrogen of diisopropylamine selectively attacks the carbon of CO2 (or the carbonyl carbon of a precursor), and the oxygen of isopropanol selectively attacks the carbamoyl intermediate. There are no other competing reactive sites in these simple starting materials under typical carbamate synthesis conditions. When reacting with more complex molecules containing multiple hydroxyl or amino groups, regioselectivity would be a critical consideration, often dictated by steric and electronic factors.
Chemical Reactivity and Transformation of Propan 2 Yl Propan 2 Ylcarbamate
Hydrolytic Stability and Degradation Pathways
The persistence of propan-2-yl propan-2-ylcarbamate in aquatic environments is largely determined by its susceptibility to hydrolysis, a chemical reaction with water that can lead to its breakdown. The rate and mechanism of this degradation are highly dependent on the pH of the surrounding water.
While specific kinetic data for the hydrolysis of this compound are not extensively documented in publicly available literature, the behavior of other N-alkyl carbamates provides a strong basis for understanding its likely stability. The hydrolysis of carbamates is subject to specific acid, neutral, and base catalysis. clemson.edu
kh = kA[H+] + kN + kB[OH-]
where kh is the observed pseudo-first-order rate constant, and kA, kN, and kB are the second-order acid-catalyzed, first-order neutral, and second-order base-catalyzed rate constants, respectively. clemson.edu
For most N-substituted carbamates, the contribution of acid-catalyzed hydrolysis (kA) is generally insignificant. clemson.edu Neutral hydrolysis (kN) can be a factor at environmental pH, though for many carbamates, alkaline hydrolysis is the dominant pathway. clemson.edu The rate of alkaline hydrolysis (kB) increases with increasing pH. For carbamates with an alkyl group on the nitrogen atom, such as this compound, the formation of a tetrahedral intermediate is the rate-determining step in alkaline hydrolysis. The presence of this alkyl group generally results in a slower hydrolysis rate compared to carbamates with a hydrogen atom on the nitrogen. clemson.edu
Based on data for other aliphatic carbamates, it is expected that this compound will be most stable in acidic to neutral conditions and will degrade more rapidly in alkaline environments. For example, some carbamate (B1207046) prodrugs are designed to be stable at acidic pH and hydrolyze more quickly at the physiological pH of 7.4. researchgate.net
Table 1: Expected pH Dependence of this compound Hydrolysis
| pH Range | Dominant Hydrolysis Mechanism | Expected Relative Rate |
| < 6 | Acid-catalyzed (minor contribution) | Very Slow |
| 6-8 | Neutral and Base-catalyzed | Slow to Moderate |
| > 8 | Base-catalyzed | Faster |
This table is illustrative and based on the general behavior of N-alkyl carbamates.
The primary abiotic degradation pathway for this compound in aquatic environments is hydrolysis. Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the ester linkage, yielding propan-2-ol and propan-2-ylcarbamic acid. The carbamic acid is unstable and readily decomposes to propan-2-amine and carbon dioxide.
(CH₃)₂CHNHCOOCH(CH₃)₂ + H₂O → (CH₃)₂CHOH + (CH₃)₂CHNH₂ + CO₂
In the atmosphere, this compound is expected to be degraded primarily by reaction with photochemically produced hydroxyl radicals (•OH). researchgate.net The rate of this reaction will determine the atmospheric lifetime of the compound. For many carbamates, the main reaction with •OH radicals involves the abstraction of a hydrogen atom from the N-alkyl group. researchgate.net
Thermal Decomposition Pathways and Associated Products
The thermal stability of this compound is an important consideration in industrial processes and for understanding its fate in high-temperature environments. The decomposition of carbamates at elevated temperatures can proceed through several pathways, leading to a variety of products.
Studies on the thermal decomposition of N-alkylcarbamates have shown two main competing reaction pathways:
Elimination to form an isocyanate and an alcohol: This is a common pathway for many carbamates. For this compound, this would yield isopropyl isocyanate and propan-2-ol. This process is often reversible.
(CH₃)₂CHNHCOOCH(CH₃)₂ → (CH₃)₂CHNCO + (CH₃)₂CHOH
Decomposition to an amine, an alkene, and carbon dioxide: This pathway involves the cleavage of the C-O bond of the ester and subsequent reactions. For this compound, this would result in the formation of propan-2-amine, propene, and carbon dioxide.
(CH₃)₂CHNHCOOCH(CH₃)₂ → (CH₃)₂CHNH₂ + CH₂=CHCH₃ + CO₂
The relative importance of these two pathways can be influenced by factors such as the temperature, pressure, and the presence of catalysts. Research on similar carbamates, such as ethyl N-methylcarbamate, has shown the formation of products from both pathways.
Table 2: Potential Thermal Decomposition Products of this compound
| Decomposition Pathway | Products |
| Pathway 1 (Elimination) | Isopropyl isocyanate, Propan-2-ol |
| Pathway 2 (Decomposition) | Propan-2-amine, Propene, Carbon dioxide |
This table presents the likely products based on the thermal decomposition of analogous carbamates.
Reactions with Other Chemical Species and Reagents
The carbamate group (–NHCOO–) is a hybrid of an amide and an ester, and its reactivity reflects this dual nature. The carbonyl carbon of the carbamate is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. However, the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which reduces its electrophilicity compared to, for example, a ketone. In this compound, the presence of two electron-donating isopropyl groups further modulates this reactivity.
Nucleophilic Reactivity:
The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon. This can lead to cleavage of the C-O or C-N bond. However, the steric hindrance imposed by the two bulky isopropyl groups makes this attack challenging for many nucleophiles.
Studies on analogous sterically hindered carbamates indicate that reactions with strong nucleophiles can proceed, albeit often requiring forcing conditions. For instance, the hydrolysis of carbamates can occur under strong basic or acidic conditions. In alkaline hydrolysis, the hydroxide ion acts as the nucleophile. For sterically hindered N,N-dialkylcarbamates, this process is generally slower than for less substituted carbamates.
| Carbamate Substrate | Reagent | Conditions | Product | Reference |
| Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide, 75°C, 24h | 1-(4-Bromophenyl)piperazine | organic-chemistry.org |
| Methyl carbamate protected amines | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide, 75°C | Deprotected amine | organic-chemistry.org |
| Cbz protected amines | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide, 75°C | Deprotected amine | organic-chemistry.org |
| Alloc protected amines | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide, 75°C | Deprotected amine | organic-chemistry.org |
This table presents data for the nucleophilic deprotection of various carbamates, providing insight into the general reactivity of the carbamate functional group towards nucleophiles.
Electrophilic Reactivity:
The nitrogen atom of the carbamate group possesses a lone pair of electrons and can, in principle, act as a nucleophile, reacting with electrophiles. However, in this compound, the steric bulk of the two isopropyl groups significantly shields the nitrogen atom, making it a very weak nucleophile. Furthermore, the delocalization of the nitrogen lone pair into the carbonyl group reduces its availability for reaction with electrophiles.
Reactions involving electrophilic attack on the oxygen atoms are also possible but are generally less common for carbamates unless activated.
Due to the steric hindrance and the electron-donating nature of the isopropyl groups, this compound is expected to be relatively unreactive towards a wide range of electrophiles under standard conditions.
The polymerization of carbamates is a key reaction in the synthesis of polyurethanes. Typically, this involves the reaction of a diisocyanate with a polyol. While this compound is not a conventional monomer for polyurethane synthesis, its structure suggests potential involvement in polymerization or oligomerization reactions under specific, controlled conditions.
One possible pathway for oligomerization is through a "transcarbamoylation" reaction. In this type of reaction, a carbamate can react with a compound containing a hydroxyl group, leading to the transfer of the carbamoyl (B1232498) group and the formation of a new carbamate and an alcohol. If this compound were to react with a diol under conditions that favor this exchange, oligomers or even polymers could potentially be formed. A patent describes a process for preparing carbamate-functional polymers by reacting a lower alkyl carbamate with a hydroxyl-functional polymer in the presence of an alcohol with a higher boiling point. google.com This process is driven by the removal of the lower-boiling alcohol byproduct.
Another possibility for oligomerization could occur under thermal stress. The thermal decomposition of some carbamates can lead to the formation of isocyanates and alcohols. The generated isocyanate could then react with unreacted carbamate or other species present to form oligomeric structures, such as polyureas. Research on the thermal cracking of a silicon-containing carbamate to produce isocyanates has shown the formation of oligomeric polyurea byproducts.
The table below outlines a general process for the preparation of carbamate functional polymers, which illustrates the principle of transcarbamoylation. google.com
| Reactants | Catalyst | Conditions | Product | Reference |
| Lower alkyl carbamate, Hydroxyl functional polymer/oligomer, Higher boiling point alcohol | Esterification catalyst | Heating | Carbamate functional polymer/oligomer | google.com |
This table describes a general method for synthesizing carbamate functional polymers, highlighting a potential pathway for the involvement of carbamates in polymerization reactions.
In a controlled laboratory setting, the ring-opening polymerization of cyclic carbamates is a known method for producing aliphatic polyurethanes. acs.org Although this compound is an acyclic molecule, this demonstrates the general capability of the carbamate functional group to participate in polymerization reactions.
Advanced Analytical Methodologies for Propan 2 Yl Propan 2 Ylcarbamate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating Propan-2-yl propan-2-ylcarbamate from complex matrices prior to its quantification. The choice of technique depends on the compound's volatility, thermal stability, and the required detection limits.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of carbamates, which are often thermally labile and thus unsuitable for direct analysis by gas chromatography. sepscience.com For this compound, reversed-phase HPLC would be the method of choice, separating the analyte based on its hydrophobicity.
Advanced detection methods coupled with HPLC, such as tandem mass spectrometry (MS/MS), provide exceptional sensitivity and specificity, allowing for confident identification and quantification. nih.gov An LC-MS/MS system can operate in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. nih.govresearchgate.net This process ensures that the signal is unique to the target analyte, minimizing matrix interference. nih.gov The use of specialized columns, such as those designed specifically for carbamates, can achieve rapid separation in under 5 minutes. sepscience.com
Below are typical parameters for an HPLC-MS/MS method suitable for the analysis of this compound.
| Parameter | Setting |
| HPLC Column | Reversed-Phase C18 or Carbamate-specific column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 5 mM Ammonium Formate & 0.1% Formic AcidB: Acetonitrile or Methanol |
| Gradient | Optimized gradient from low to high percentage of organic phase (B) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Tandem Mass Spectrometry (MS/MS) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
While many carbamates are thermally unstable, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound, typically following a derivatization step. oup.comacs.org Derivatization is necessary to convert the thermally labile carbamate (B1207046) into a more volatile and stable compound suitable for GC analysis. A common approach is "flash alkylation," where a reagent is used to methylate the carbamate in the hot GC injector port. oup.com
This technique provides high sensitivity and the confirmatory power of mass spectrometry. oup.com For trace analysis, sample pre-concentration steps like solid-phase extraction (SPE) are often required to isolate the analyte from the sample matrix and achieve lower detection limits. capes.gov.br
A hypothetical GC-MS method for the derivatized this compound would involve the following conditions:
| Parameter | Setting |
| Derivatization Reagent | Trimethylphenylammonium hydroxide (B78521) (for in-port methylation) |
| GC Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysilphenylene-siloxane) |
| Injector Temperature | 250 - 280 °C (to facilitate derivatization) |
| Oven Program | Temperature gradient from ~70 °C to 300 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |
Supercritical Fluid Chromatography (SFC) serves as a powerful alternative to both LC and GC. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. oup.comwikipedia.org SFC is a form of normal-phase chromatography and can offer different selectivity compared to reversed-phase HPLC. oup.com A key advantage of SFC is its speed; due to the low viscosity and high diffusivity of supercritical fluids, separations can be 3-5 times faster than with LC. oup.com
For this compound, SFC could provide rapid separation without the need for derivatization. oup.com Coupling SFC with detectors like mass spectrometry (SFC-MS) or a nitrogen-phosphorus detector (NPD) would provide the necessary selectivity for complex samples. oup.com
| Parameter | Setting |
| SFC Column | Packed column (e.g., Lichrosphere Diol, 250 x 4.6 mm, 5-µm) oup.com |
| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., 5% Methanol) oup.com |
| Temperature | 30 - 60 °C |
| Pressure | 150 - 200 bar oup.com |
| Flow Rate | 2 - 4 mL/min |
| Detection | Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD) |
Advanced Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and identifying any related substances, such as degradation products or reaction intermediates.
High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements. This capability is crucial for the structural elucidation of unknown compounds, such as the degradation products of this compound. By measuring the mass of a molecule with high precision (typically to four or five decimal places), a unique elemental formula can be confidently assigned.
One plausible degradation pathway for this compound is hydrolysis, which would break the ester and/or carbamate linkages. HRMS can be used to identify the resulting products. For example, hydrolysis of the ester bond would yield propan-2-ol and propan-2-ylcarbamic acid. Further hydrolysis of the carbamic acid would produce another molecule of propan-2-ol and carbamic acid, which is unstable and decomposes to ammonia (B1221849) and carbon dioxide.
The table below lists potential hydrolysis products and their calculated exact masses, which HRMS could confirm.
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₇H₁₅NO₂ | 145.11028 |
| Propan-2-ylcarbamic acid | C₄H₉NO₂ | 103.06333 |
| Propan-2-ol | C₃H₈O | 60.05751 |
| Carbamic acid | CH₃NO₂ | 61.01638 |
ATR-IR spectroscopy is particularly powerful for monitoring reactions in solution. youtube.com An ATR probe can be inserted directly into a reaction vessel to track the formation of this compound during its synthesis or to monitor its degradation over time. acs.org Changes in the intensity of characteristic infrared absorption bands, such as the carbonyl (C=O) stretch of the carbamate group, can be correlated directly with the concentration of the analyte. youtube.com
Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It is also well-suited for reaction monitoring, especially in aqueous solutions, as water is a weak Raman scatterer. acs.org Characteristic peaks for the carbamate functional group can be clearly identified. nih.govmdpi.com
The expected vibrational frequencies for the key functional groups in this compound are summarized below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| N-H (Amide II) | Bending | 1510 - 1550 | IR |
| C=O (Carbamate) | Stretching | 1680 - 1720 | IR, Raman nih.gov |
| C-N (Carbamate) | Stretching | 1230 - 1280 | IR, Raman mdpi.com |
| C-O (Ester) | Stretching | 1050 - 1250 | IR |
| C-H (Isopropyl) | Bending/Stretching | 1370-1390, 2850-3000 | IR, Raman |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray Diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal XRD would be the definitive method to determine its molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and the regularly spaced atoms produce a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal can be generated, from which the atomic structure can be deduced.
Key information that would be obtained from the XRD analysis of this compound includes:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice.
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.
Conformation: The precise spatial arrangement of the atoms in the molecule, including the planarity of the carbamate group and the orientation of the two propan-2-yl groups.
Intermolecular Interactions: The presence and geometry of any hydrogen bonds (e.g., between the N-H and C=O groups of adjacent molecules) or other non-covalent interactions that stabilize the crystal packing.
While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similarly sized organic molecules is presented in Table 1.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C7H15NO2 |
| Formula Weight | 145.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 8.87 |
| c (Å) | 12.15 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1095.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 0.880 |
Disclaimer: The data in Table 1 is hypothetical and for illustrative purposes, based on typical values for small organic molecules.
Electrochemical Detection Methods and Sensor Development
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of various organic compounds, including carbamates. The development of an electrochemical sensor for this compound would likely be based on its direct oxidation or the detection of products from its chemical or enzymatic hydrolysis.
A common approach for carbamate detection involves the use of enzyme-based biosensors, often utilizing acetylcholinesterase (AChE). However, for a simple carbamate like this compound, direct electrochemical oxidation at a modified electrode surface is a plausible alternative. This would involve applying a potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The oxidation would likely occur at the nitrogen atom of the carbamate group.
The development of such a sensor would involve:
Electrode Material Selection: Various electrode materials could be investigated, such as glassy carbon, boron-doped diamond, or electrodes modified with nanomaterials (e.g., carbon nanotubes, metallic nanoparticles) to enhance sensitivity and selectivity.
Optimization of Electrochemical Parameters: This includes optimizing the supporting electrolyte, pH, and the potential waveform (e.g., cyclic voltammetry, differential pulse voltammetry, or amperometry) to achieve the best signal-to-noise ratio.
Characterization of Sensor Performance: The developed sensor would be evaluated for its linear dynamic range, limit of detection (LOD), limit of quantification (LOQ), selectivity, and stability.
Table 2 presents hypothetical performance characteristics for an electrochemical sensor for this compound, based on published data for sensors developed for other simple carbamates. researchgate.netnih.gov
Table 2: Hypothetical Performance of an Electrochemical Sensor for this compound
| Performance Parameter | Hypothetical Value |
|---|---|
| Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Graphene-modified Glassy Carbon Electrode |
| Linear Dynamic Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.15 µM |
| Response Time | < 5 minutes |
| Stability | > 90% of original signal after 30 days |
Disclaimer: The data in Table 2 is hypothetical and for illustrative purposes, based on performance characteristics of electrochemical sensors for other carbamate compounds. researchgate.netnih.gov
Method Validation and Application in Complex Non-Biological Matrices
To ensure the reliability and accuracy of any quantitative analysis, the analytical method must be thoroughly validated. For the determination of this compound in a complex non-biological matrix, such as environmental water or soil, a chromatographic method like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) would be appropriate.
The validation of such a method would be performed according to established guidelines (e.g., from the International Council for Harmonisation - ICH) and would assess several key parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3 provides hypothetical validation data for an HPLC-UV method for the determination of this compound in a water matrix. This data is based on typical validation results for the analysis of other small organic molecules in environmental samples. nih.govresearchgate.netnih.govjapsonline.com
Table 3: Hypothetical HPLC-UV Method Validation Data for this compound in Water
| Validation Parameter | Hypothetical Result |
|---|---|
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Intra-day Precision (RSD) | < 2.0% |
| Inter-day Precision (RSD) | < 3.5% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Disclaimer: The data in Table 3 is hypothetical and for illustrative purposes, based on typical validation results for HPLC methods for similar compounds. nih.govresearchgate.netnih.govjapsonline.com
Theoretical and Computational Chemistry Studies of Propan 2 Yl Propan 2 Ylcarbamate
Electronic Structure and Bonding Analysis
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of carbamates. researchgate.netnih.govkbhgroup.in For analogous carbamate (B1207046) systems, DFT methods, such as B3LYP with a 6-31G** basis set, have been effectively used to determine optimized geometries and electronic properties. mdpi.com These calculations typically reveal key bond lengths and angles that define the molecule's three-dimensional shape.
For propan-2-yl propan-2-ylcarbamate, it is anticipated that the C-N bond within the carbamate linkage would exhibit partial double bond character due to electron delocalization. This delocalization involves the lone pair of the nitrogen atom and the π-system of the carbonyl group. Similarly, the C-O single bond is also influenced by this resonance.
Table 1: Predicted Bond Lengths in this compound Based on Analogous Carbamates
| Bond | Predicted Bond Length (Å) |
|---|---|
| C=O | ~1.22 |
| C-N | ~1.35 |
| C-O (ester) | ~1.34 |
| N-C (isopropyl) | ~1.47 |
Note: These values are estimations based on computational data for other carbamate molecules and may vary in the actual compound.
Molecular orbital analysis of carbamates generally shows that the Highest Occupied Molecular Orbital (HOMO) is often localized on the carbamate group, specifically involving the nitrogen and oxygen atoms. The Lowest Unoccupied Molecular Orbital (LUMO), conversely, is typically centered on the carbonyl carbon, highlighting its electrophilic nature. mdpi.com This distribution is crucial in predicting the molecule's reactivity, suggesting that the carbamate nitrogen can act as a nucleophile, while the carbonyl carbon is susceptible to nucleophilic attack.
The charge distribution, often calculated using methods like Mulliken population analysis, further elucidates the electronic landscape of the molecule. In carbamates, the oxygen atom of the carbonyl group carries a significant negative partial charge, while the carbonyl carbon bears a positive partial charge. The nitrogen atom's partial charge can be slightly negative or close to neutral, depending on the substituents.
Table 2: Predicted Mulliken Charges for Key Atoms in the Carbamate Group of this compound
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| Carbonyl Oxygen (O=C) | ~ -0.5 to -0.6 |
| Carbonyl Carbon (C=O) | ~ +0.6 to +0.8 |
| Nitrogen | ~ -0.4 to -0.6 |
Note: These values are estimations based on computational studies of various carbamate derivatives. mdpi.com
Conformational Analysis and Potential Energy Surfaces
The flexibility of the isopropyl groups and the rotational barriers around the C-N and C-O bonds of the carbamate core are key to understanding the conformational landscape of this compound.
Like other carbamates, this compound is expected to exist as a mixture of conformers. The most significant conformational isomerism arises from rotation around the C-N bond, leading to cis and trans configurations (with respect to the orientation of the substituents on the nitrogen and the carbonyl oxygen). For many carbamates, the trans conformation is energetically favored due to reduced steric hindrance. nih.govchemrxiv.org However, computational studies on some carbamates have shown that cis configurations can also be stable. chemrxiv.org The relative stability of these conformers is influenced by the steric bulk of the substituents. In the case of this compound, the two bulky isopropyl groups attached to the nitrogen and oxygen atoms will play a significant role in determining the preferred conformation.
The rotation around the C-N bond in carbamates is restricted due to its partial double bond character, resulting in a significant rotational barrier. Dynamic NMR studies and DFT calculations on related N-alkylated amides and carbamates have shown that these barriers can be substantial, often in the range of 15-25 kcal/mol. mdpi.comnih.gov For N,N-diisopropylamines, which are structurally related to the nitrogen-side of the target molecule, distinct conformational processes with different energy barriers have been observed. psu.edu
Molecular dynamics simulations in a non-biological context could be employed to explore the potential energy surface of this compound. Such simulations would likely show that the molecule explores various conformations through rotations around its single bonds, with transitions between the major cis and trans isomers being infrequent at room temperature due to the high rotational barrier of the C-N bond.
Table 3: Predicted Rotational Barriers for this compound Based on Analogous Compounds
| Rotation Axis | Predicted Rotational Barrier (kcal/mol) |
|---|---|
| C(O)-N bond | ~20-23 |
| C(O)-O bond | Lower, likely < 10 |
| N-C (isopropyl) | ~5-10 |
Note: These are estimated values based on computational studies of similar carbamates and amides. mdpi.comnih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry provides powerful tools to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that govern the reaction rates.
The formation of carbamates, for instance, through the reaction of an alcohol (isopropanol) with an isocyanate (N-isopropyl isocyanate), or via the reaction of an amine (diisopropylamine) with a chloroformate (isopropyl chloroformate), can be modeled computationally. DFT calculations can elucidate the step-by-step mechanism, identifying key intermediates and transition states.
For example, in the reaction of an amine with carbon dioxide to form a carbamate, computational studies have explored different mechanisms, including a single-step, third-order reaction and a two-step mechanism involving a zwitterionic intermediate. researchgate.netrsc.orgrsc.org The specific pathway and its energy profile are highly dependent on the reactants and the presence of any catalysts.
Transition state analysis for a hypothetical reaction, such as the hydrolysis of this compound, would involve locating the transition state structure on the potential energy surface. The calculated energy of this transition state relative to the reactants provides the activation energy, which is a key determinant of the reaction rate. For carbamate hydrolysis, the mechanism would likely involve the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon.
Computational Modeling of Synthetic Pathways and Selectivity
The synthesis of carbamates, including diisopropyl carbamate, can be approached through various chemical routes. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to elucidate the mechanisms and predict the selectivity of these reactions.
One common route to N,N-dialkylcarbamates is the reaction of a secondary amine with a chloroformate or a dialkyl carbonate. For diisopropyl carbamate, this would involve the reaction of diisopropylamine (B44863) with a suitable carbonyl source. DFT calculations can model the potential energy surface of these reactions, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies, which are crucial in predicting reaction rates and identifying the most favorable reaction pathway.
For instance, in the synthesis of carbamates from amines and dialkyl carbonates, computational studies can reveal the influence of the leaving and entering groups on the reaction kinetics. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict which carbonate will be a more effective carbamoylating agent and which amines will react more readily.
Table 1: Representative Theoretical Data for Carbamate Synthesis Modeling
| Computational Method | System Studied | Key Finding | Reference |
|---|---|---|---|
| DFT (B3LYP) | Reaction of Amines with Dialkyl Carbonates | Elucidation of reaction mechanism and influence of substituent effects on reaction barriers. | researchgate.net |
| DFT | CO2 Absorption by Amines to form Carbamates | Identification of a single-step, third-order reaction as the most probable mechanism for carbamate formation. researchgate.net | researchgate.net |
| DFT (M06-2X) | Gold(I)-Catalyzed Hydroamination of Allenes with Carbamates | Demonstrated an outer-sphere attack of the carbamate on a gold π-allene complex. nih.gov | nih.gov |
The selectivity of these synthetic routes is also a key area where computational modeling provides significant insights. In the case of diisopropyl carbamate synthesis, side reactions such as the formation of ureas or the decomposition of reactants and products can occur. By modeling the energetics of these competing pathways, computational chemistry can help in optimizing reaction conditions to maximize the yield of the desired carbamate.
Simulation of Degradation and Transformation Processes
This compound, like other carbamates, can undergo degradation through various pathways, including hydrolysis and thermal decomposition. Computational simulations are instrumental in understanding the mechanisms and kinetics of these processes at a molecular level.
Hydrolysis: The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the solution. rsc.org In acidic conditions, the reaction can follow either an AAC1 or AAC2 mechanism. rsc.org Computational studies can model the protonation of the carbamate and the subsequent nucleophilic attack by water to determine the operative mechanism and the corresponding energy barriers. Similarly, under basic conditions, the hydrolysis mechanism can be elucidated. chemspider.com For diisopropyl carbamate, the bulky isopropyl groups would likely influence the stereochemistry and rate of hydrolysis, a factor that can be precisely modeled.
Thermal Decomposition: The thermal degradation of carbamates can lead to the formation of isocyanates and alcohols. mdpi.com The stability of diisopropyl carbamate and its decomposition pathway can be investigated using computational methods. By calculating the bond dissociation energies and modeling the reaction pathways, it is possible to predict the temperature at which decomposition will occur and the primary products that will be formed. For instance, studies on the thermal decomposition of diisopropyl azodicarboxylate, a related compound, have utilized computational methods to elucidate the bond-breaking sequence. researchgate.netchemicalbook.com
Oxidative Degradation: In environmental or biological contexts, carbamates can be degraded by reactive oxygen species such as hydroxyl radicals. researchgate.netnih.gov DFT calculations can be used to model the reaction of diisopropyl carbamate with these radicals, identifying the most likely sites of attack (e.g., H-abstraction from the isopropyl groups or attack at the carbonyl carbon) and the subsequent degradation products.
Table 2: Theoretical Approaches to Simulating Carbamate Degradation
| Degradation Process | Computational Method | Key Insights | Reference |
|---|---|---|---|
| Acid Hydrolysis | DFT | Determination of reaction mechanism (AAC1 vs. AAC2) and kinetic parameters. | rsc.org |
| Thermal Decomposition | DFT, TGA/DSC-FTIR | Prediction of decomposition temperatures, products, and reaction mechanisms. | mdpi.comresearchgate.net |
| Oxidative Degradation by •OH | DFT | Identification of reaction pathways, rate constants, and major degradation products. | researchgate.netnih.gov |
Intermolecular Interactions and Aggregation Behavior
The intermolecular forces and aggregation behavior of this compound are critical in understanding its physical properties and its behavior in material science applications. While no specific studies on the aggregation of diisopropyl carbamate were found, the principles governing the self-assembly of other carbamate-containing molecules can be applied.
Molecular dynamics (MD) simulations are a powerful tool to study the aggregation of molecules in the condensed phase. nih.govnih.gov For diisopropyl carbamate, MD simulations could predict how molecules arrange themselves in the solid state or in solution. These simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding (if present in a protic solvent) and van der Waals forces, which will be significant due to the alkyl groups.
The crystal structure of related carbamates reveals how intermolecular interactions dictate the packing of molecules in the solid state. For example, the crystal structure of 2-oxo-1,2-diphenylethyl diisopropylcarbamate shows infinite helical arrangements formed by weak C—H⋯O hydrogen bonds. nih.gov Although diisopropyl carbamate itself lacks the phenyl groups, similar weak interactions involving the carbamate carbonyl group and the isopropyl C-H bonds would be expected to play a role in its solid-state structure.
In the context of material science, the ability of carbamate-containing molecules to self-assemble is of great interest. researchgate.net Carbamate-functionalized surfactants, for example, exhibit aggregation behavior that is strongly influenced by the structure of the carbamate moiety. researchgate.netresearchgate.net While diisopropyl carbamate is not a surfactant, understanding its intermolecular interactions through computational methods could provide insights into its potential use as a component in more complex materials, influencing properties like miscibility and phase behavior.
Table 3: Computational Methods for Studying Intermolecular Interactions of Carbamates
| Phenomenon | Computational Method | Key Information Obtained | Reference |
|---|---|---|---|
| Crystal Packing | X-ray Crystallography, DFT | Identification of unit cell parameters and key intermolecular contacts. | nih.gov |
| Aggregation in Solution | Molecular Dynamics (MD) | Prediction of aggregate structure, size, and dynamics. | nih.govnih.gov |
| Self-Assembly | MD, DFT | Elucidation of the driving forces for self-assembly and the resulting morphologies. | researchgate.net |
Applications and Emerging Research in Non Biological Fields
Role as a Chemical Intermediate in Organic Synthesis
Carbamates are well-established as valuable intermediates in organic synthesis, serving as protecting groups for amines and as precursors for a variety of functional groups. ukzn.ac.zanih.gov Propan-2-yl propan-2-ylcarbamate, with its di-isopropyl substitution, offers specific steric and electronic properties that can be harnessed in synthetic chemistry.
The carbamate (B1207046) moiety can be a key building block in the synthesis of nitrogen-containing heterocyclic compounds. While direct examples involving this compound are not prevalent in existing literature, the general reactivity of carbamates suggests its potential in this area. The nitrogen atom, once deprotected or activated, can participate in cyclization reactions to form various ring systems. For instance, intramolecular reactions of carbamates can lead to the formation of oxazolidinones, which are important structural motifs in medicinal chemistry.
The synthesis of such heterocycles often involves the activation of the carbamate, followed by an intramolecular nucleophilic attack. The isopropyl groups in this compound would likely influence the reaction pathways and stereochemical outcomes of such transformations due to their steric bulk.
| Heterocycle Class | General Synthetic Approach from Carbamates | Potential Role of this compound |
| Oxazolidinones | Intramolecular cyclization of β-hydroxy carbamates. | Precursor to β-hydroxy derivatives for subsequent cyclization. |
| Pyrrolidines/Piperidines | Cyclization of carbamates with pendant electrophilic or nucleophilic groups. | The carbamate nitrogen can act as a nucleophile in intramolecular ring-forming reactions. |
| Triazoles/Tetrazoles | Participation in cycloaddition reactions. | The carbamate could be modified to include functionalities suitable for cycloadditions. |
Multi-component reactions (MCRs) and cascade reactions are efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. organic-chemistry.org Carbamates can participate in these reactions, often providing the nitrogen source for the final product. acs.org For example, in certain MCRs, a carbamate can react with an aldehyde and another nucleophile to generate complex amino acid derivatives or other polyfunctional compounds.
Cascade reactions involving carbamates can lead to the formation of intricate polycyclic structures. researchgate.netrsc.orgnih.gov The reaction sequence is often initiated by a specific trigger, leading to a series of intramolecular transformations. The steric hindrance provided by the isopropyl groups of this compound could impart high diastereoselectivity in such cascade processes.
Potential in Materials Science and Polymer Chemistry
The carbamate linkage is the fundamental repeating unit in polyurethanes, one of the most versatile classes of polymers. wikipedia.org While this compound is not a typical monomer for polyurethane synthesis, its structure suggests potential applications in specialized polymer architectures and as a material modifier.
Recent research has focused on creating sequence-defined polymers where the monomer sequence is precisely controlled, akin to proteins. acs.orgnih.govacs.orgchemrxiv.org Carbamate-based monomers are emerging as important building blocks in this field. This compound, or derivatives thereof, could potentially be used as a monomer in the synthesis of novel polycarbamates with specific thermal or mechanical properties. The bulky isopropyl groups would be expected to increase the rigidity and potentially the glass transition temperature of the resulting polymer.
The synthesis of polymers from such monomers could be achieved through various polymerization techniques, including step-growth polymerization or ring-opening polymerization of cyclic carbamate derivatives.
| Polymer Type | Potential Synthetic Route | Anticipated Properties from this compound |
| Linear Polycarbamate | Polycondensation of a dicarboxylic acid derivative of the carbamate. | Increased rigidity, higher glass transition temperature, potentially altered solubility. |
| Cross-linked Polymer | Use as a cross-linking agent if functionalized with multiple polymerizable groups. | Enhanced thermal stability and mechanical strength. |
| Dendrimers/Hyperbranched Polymers | As a core or branching unit in the synthesis of complex architectures. | Control over molecular weight and viscosity. |
Carbamate-containing molecules can be used as additives to modify the properties of existing polymers. For example, they can act as plasticizers, flame retardants, or stabilizers against UV degradation. The di-isopropyl substitution in this compound could enhance its compatibility with non-polar polymer matrices. Furthermore, the carbamate group itself can undergo reversible bond exchange reactions, which can be utilized in self-healing materials. acs.org
The addition of this compound to a polymer formulation could influence properties such as flexibility, impact resistance, and long-term durability.
Conclusion and Future Directions in Propan 2 Yl Propan 2 Ylcarbamate Research
Summary of Key Academic Contributions and Methodological Advances
There are no documented key academic contributions or methodological advances specifically for Propan-2-yl propan-2-ylcarbamate in the reviewed scientific literature.
Unresolved Research Questions and Fundamental Challenges
Due to the absence of foundational research, all questions regarding the synthesis, characterization, reactivity, and potential applications of this compound remain unresolved. The primary challenge is the current lack of any scientific inquiry into this compound.
Promising Avenues for Future Interdisciplinary Chemical Research
Given the void of information, any future research on this compound would be pioneering. Initial studies would logically focus on its synthesis and basic characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Subsequent research could explore its chemical reactivity, stability, and potential biological activity, which might open avenues for interdisciplinary collaborations. However, without any preliminary data, suggesting specific promising avenues remains purely hypothetical.
Q & A
Q. Q: What are the standard synthetic routes for preparing Propan-2-yl propan-2-ylcarbamate, and how can reaction conditions be optimized for yield and purity?
A: The compound is typically synthesized via carbamate formation between isopropyl chloroformate and isopropylamine under anhydrous conditions. Key steps include:
- Reagent stoichiometry : A 1:1 molar ratio of chloroformate to amine ensures minimal side products (e.g., urea formation).
- Temperature control : Reactions are conducted at 0–5°C to suppress hydrolysis of the chloroformate .
- Workup : Sequential extraction with dichloromethane and aqueous sodium bicarbonate removes unreacted reagents. Purity is confirmed by HPLC (C18 column, acetonitrile/water gradient) and NMR (characteristic peaks: δ 1.2–1.4 ppm for isopropyl groups, δ 4.8–5.0 ppm for carbamate NH) .
Advanced Physicochemical Characterization
Q. Q: How can conflicting solubility and stability data for this compound in polar solvents be resolved methodologically?
A: Discrepancies often arise from solvent purity or hydrolysis kinetics. A systematic approach includes:
- Dynamic light scattering (DLS) : Monitor particle aggregation in real-time to distinguish solubility limits from colloidal instability.
- Accelerated stability studies : Expose the compound to varying pH (2–12) and temperatures (25–60°C), analyzing degradation products via LC-MS to identify hydrolysis pathways (e.g., carbamate → isopropyl alcohol + CO₂) .
- Karl Fischer titration : Quantify residual moisture in solvents, as trace water accelerates decomposition .
Interaction Studies with Biological Targets
Q. Q: What experimental strategies are recommended to evaluate the binding affinity of this compound to enzymes or receptors?
A: Advanced methodologies include:
- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) at varying compound concentrations (1–100 μM).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies targeting predicted interaction sites (e.g., hydrophobic pockets accommodating isopropyl groups) .
Advanced Analytical Challenges
Q. Q: How should researchers address discrepancies in crystallographic data for this compound derivatives?
A: Inconsistent unit cell parameters may stem from polymorphism or twinning. Mitigation involves:
- Cryocrystallography : Collect data at 100 K to minimize thermal motion artifacts.
- SHELXT /SHELXL : Use twin refinement (BASF parameter) for twinned crystals and validate with R-factor convergence (<5% difference between R₁ and wR₂) .
- Hirshfeld surface analysis : Compare intermolecular contacts (e.g., C–H···O hydrogen bonds) across datasets to identify polymorphic variations .
Computational Modeling for Reactivity Prediction
Q. Q: What computational methods are robust for predicting the reactivity of this compound in nucleophilic environments?
A: Combine:
- *DFT calculations (B3LYP/6-31G)**: Optimize transition states for hydrolysis or alkylation reactions, focusing on electron density at the carbamate carbonyl (Fukui indices).
- Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS , tracking solvent-accessible surface area (SASA) of reactive sites .
- Machine learning : Train models on existing carbamate reactivity datasets (e.g., Hammett σ values for substituents) to predict kinetic parameters .
Data Contradiction in Biological Activity
Q. Q: How can conflicting in vitro vs. in vivo activity data for this compound be analyzed?
A: Address bioavailability and metabolism factors:
- Metabolite profiling : Use LC-HRMS to identify in vivo metabolites (e.g., hydroxylation at isopropyl groups) and test their activity.
- Plasma protein binding assays : Measure compound sequestration using equilibrium dialysis, correlating free fraction with efficacy .
- PBPK modeling : Simulate tissue distribution and clearance using tools like GastroPlus , integrating logP (experimentally determined via shake-flask/HPLC) and permeability (Caco-2 assays) .
Stability in Formulation Development
Q. Q: What formulation strategies enhance the stability of this compound in aqueous matrices for biomedical applications?
A: Key approaches include:
- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose, 5% w/v) to prevent hydrolysis during storage.
- Nanocarrier encapsulation : Use PLGA nanoparticles (prepared by nanoprecipitation) to shield the compound from aqueous environments. Characterize encapsulation efficiency (>80%) via UV-Vis .
- pH adjustment : Buffer formulations to pH 6–7, where carbamate hydrolysis is minimized .
Advanced Spectroscopic Challenges
Q. Q: How can overlapping NMR signals for this compound’s isopropyl groups be resolved?
A: Employ:
- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to assign diastereotopic protons.
- Variable-temperature NMR : Conduct experiments at 243 K to slow molecular motion and split overlapping peaks .
- Isotopic labeling : Synthesize ¹³C-enriched carbamate (using ¹³C-isopropylamine) to simplify signal assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
